molecular formula C18H29N5O2 B2725524 7-isopentyl-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 840498-60-4

7-isopentyl-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2725524
CAS RN: 840498-60-4
M. Wt: 347.463
InChI Key: KIRVOAKEHKHKTK-UHFFFAOYSA-N
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Description

7-isopentyl-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE4). It was first synthesized in the 1970s and has been extensively studied for its potential therapeutic applications. In

Scientific Research Applications

Receptor Affinity and Psychotropic Activity

A study on 8-aminoalkyl derivatives of purine-2,6-dione, closely related to the structure , demonstrated potential psychotropic activity by targeting serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). These compounds exhibited anxiolytic and antidepressant properties, indicating their use in designing new therapeutic agents for mental health disorders (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Properties

Another research focused on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives highlighted their significant analgesic and anti-inflammatory effects. These compounds showed more potent activity than acetylsalicylic acid in in vivo models, suggesting their application in developing new pain management and anti-inflammatory drugs (Zygmunt et al., 2015).

Molecular Interactions and Pharmacological Effects

The interaction patterns of methylxanthines, structurally similar to the compound of interest, were investigated to understand their therapeutic potential and biological activity. This study provides insights into designing drugs with targeted pharmacological effects by manipulating molecular interactions (Latosinska et al., 2014).

properties

IUPAC Name

1,3-dimethyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-12(2)6-11-23-14-15(20(4)18(25)21(5)16(14)24)19-17(23)22-9-7-13(3)8-10-22/h12-13H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRVOAKEHKHKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CCC(C)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-isopentyl-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

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